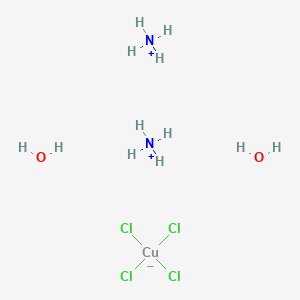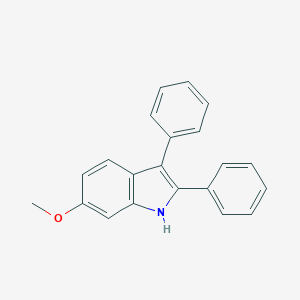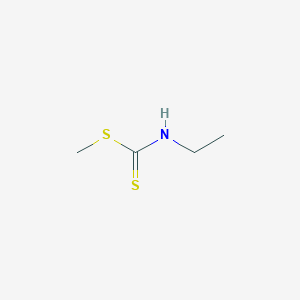
methyl N-ethylcarbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl N-ethylcarbamodithioate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom, with the remaining valences occupied by organic groups. This compound is widely studied for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
methyl N-ethylcarbamodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This method does not require a catalyst and can be performed under solvent-free conditions, making it an atom-economic process . The general reaction is as follows:
RNH2+CS2+RX→RNHCS2R+HX
where ( R ) represents an alkyl group, ( NH_2 ) is the amine group, ( CS_2 ) is carbon disulfide, and ( RX ) is the alkyl halide.
Industrial Production Methods
Industrial production of methyl ethyldithiocarbamate typically involves the same synthetic route but on a larger scale. The reaction is carried out in reactors designed to handle the reagents and conditions efficiently. The process is optimized to maximize yield and minimize waste, often incorporating recycling of unreacted starting materials and by-products.
化学反应分析
Types of Reactions
methyl N-ethylcarbamodithioate undergoes several types of chemical reactions, including:
Oxidation: Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides.
Substitution: The compound can undergo S-alkylation, where the sulfur atom is alkylated by alkyl halides.
Complexation: this compound can form complexes with transition metals, which are often studied for their unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Substitution: Alkyl halides such as methyl iodide (CH₃I) are commonly used.
Complexation: Transition metal salts like copper(II) chloride (CuCl₂) are used to form metal complexes.
Major Products
Oxidation: Thiuram disulfides.
Substitution: S-alkylated dithiocarbamates.
Complexation: Metal-dithiocarbamate complexes.
科学研究应用
methyl N-ethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its antimicrobial and antioxidant properties.
Industry: Used as a fungicide in agriculture to protect crops from fungal infections.
作用机制
The mechanism of action of methyl ethyldithiocarbamate involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to various biological effects. In the case of its antimicrobial activity, the compound interferes with the metabolic processes of microorganisms, leading to their death .
相似化合物的比较
methyl N-ethylcarbamodithioate is compared with other dithiocarbamates such as:
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Ethylene bis(dithiocarbamate)
Uniqueness
This compound is unique due to its specific alkyl groups, which confer distinct chemical and biological properties. For example, its antimicrobial activity may differ from that of dimethyldithiocarbamate due to variations in lipophilicity and molecular interactions .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in diverse reactions and form complexes with metals, making it valuable in scientific research and industrial applications. Understanding its preparation, reactions, and mechanisms of action can further enhance its utility and lead to new discoveries.
属性
CAS 编号 |
13037-14-4 |
|---|---|
分子式 |
C4H9NS2 |
分子量 |
135.3 g/mol |
IUPAC 名称 |
methyl N-ethylcarbamodithioate |
InChI |
InChI=1S/C4H9NS2/c1-3-5-4(6)7-2/h3H2,1-2H3,(H,5,6) |
InChI 键 |
PGUWOWZKJZKUGN-UHFFFAOYSA-N |
SMILES |
CCNC(=S)SC |
手性 SMILES |
CCN=C(S)SC |
规范 SMILES |
CCNC(=S)SC |
Key on ui other cas no. |
13037-14-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


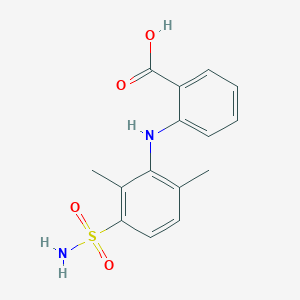


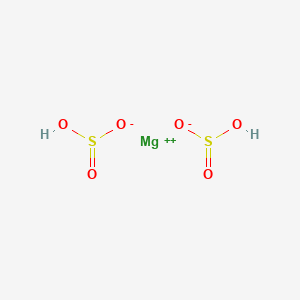
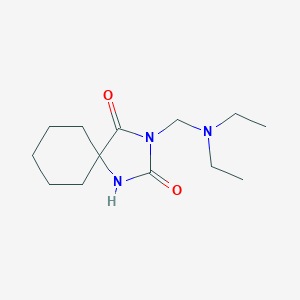
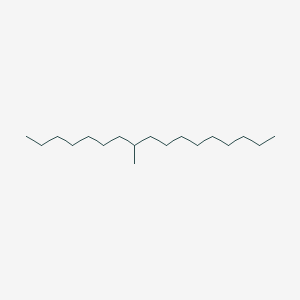
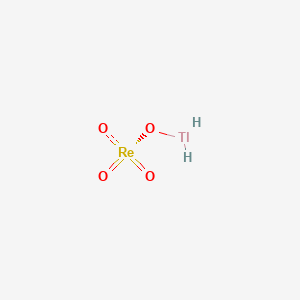
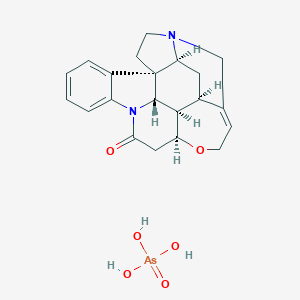
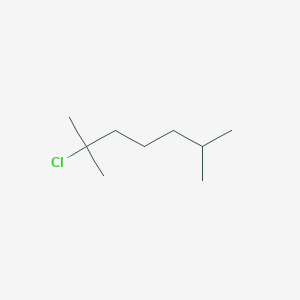
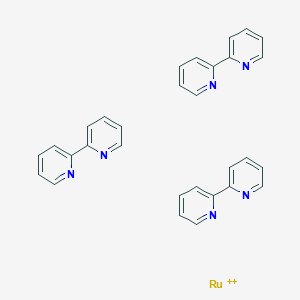
![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)
